molecular formula C24H34N4O3 B564418 (2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide CAS No. 1356922-07-0

(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide

Cat. No. B564418
M. Wt: 426.561
InChI Key: GSNVZVQZHGDMFF-CMOCDZPBSA-N
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Description

“(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide” is an N-carbamoyl amino acid derivative used in peptide synthesis . It has a molecular weight of 426.55 and a molecular formula of C24H34N4O3 .


Molecular Structure Analysis

The compound has four defined atom stereocenters . The (2S,3S,5S) notation indicates the configuration of these chiral centers. The numbers 2, 3, and 5 refer to the carbon positions in the molecule, and the letters S (from the Latin sinister, meaning left) indicate the orientation of the chiral atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 426.55 and a molecular formula of C24H34N4O3 . It has a complexity of 545 and a topological polar surface area of 131Ų . It has 31 heavy atoms, 4 hydrogen bond acceptors, and 5 hydrogen bond donors .

Scientific Research Applications

Synthesis and Methodology

  • Enaminone Reduction for Ritonavir Synthesis : The compound was used in the reduction of an enaminone to produce a diamino alcohol core of Ritonavir, demonstrating its relevance in the synthesis of diamino hydroxyethylene isosteres (Haight et al., 1999).
  • Dipeptide Mimic Synthesis : It's involved in the synthesis of enantiopure hydroxypyrrolizidinone amino acids, serving as rigid dipeptide mimics and potentially useful in exploring peptide conformation-activity relationships (Rao et al., 2007).

Chemical Intermediates and Reactions

  • Intermediate in Lopinavir Synthesis : This compound serves as a key intermediate in synthesizing Lopinavir, an important antiretroviral medication (Li Feng, 2007).
  • Use in Asymmetric Aldol Reaction : Valine dipeptide organocatalysts containing this compound showed effectiveness in the asymmetric aldol reaction in brine (Huang et al., 2011).

Biochemical Studies and Applications

  • Protein Oxidation Marker : Gamma-irradiation studies on amino acids identified this compound as a potential marker for studying radical-induced protein oxidation, highlighting its significance in biochemical research (Morin et al., 1998).

Organic and Medicinal Chemistry

  • Application in Inhibitors Synthesis : It plays a role in the synthesis of inhibitors of human immunodeficiency virus type 1 protease, showcasing its importance in medicinal chemistry (Lehr et al., 1996).

properties

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(carbamoylamino)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3/c1-16(2)22(28-24(26)31)23(30)27-19(13-17-9-5-3-6-10-17)15-21(29)20(25)14-18-11-7-4-8-12-18/h3-12,16,19-22,29H,13-15,25H2,1-2H3,(H,27,30)(H3,26,28,31)/t19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNVZVQZHGDMFF-CMOCDZPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652433
Record name N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-N~2~-carbamoyl-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide

CAS RN

1356922-07-0
Record name N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-N~2~-carbamoyl-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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